Cas no 1506639-47-9 (tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate)

tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate
- 1-Pyrrolidinecarboxylic acid, 3-amino-2-methyl-, 1,1-dimethylethyl ester
- 3-Amino-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- SCHEMBL15720196
- tert-butyl (2R,3S)-3-amino-2-methyl-pyrrolidine-1-carboxylate
- (2S,3S)-1-Boc-2-methylpyrrolidin-3-amine
- tert-Butyl 3-amino-2-methyl-1-pyrrolidinecarboxylate
- EN300-316025
- tert-butyl3-amino-2-methylpyrrolidine-1-carboxylate
- MFCD30083658
- tert-butyl 3-amino-2-methyl-pyrrolidine-1-carboxylate
- 1506639-47-9
- 3-Amino-1-Boc-2-methyl-pyrrolidine
- WS-02108
- SY346119
- F90055
- tert-butyl (2R,3R)-3-amino-2-methyl-pyrrolidine-1-carboxylate
-
- MDL: MFCD30083658
- インチ: 1S/C10H20N2O2/c1-7-8(11)5-6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3
- InChIKey: WKBDQHQZEPPWBJ-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(N)C1C
計算された属性
- せいみつぶんしりょう: 200.152477885g/mol
- どういたいしつりょう: 200.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-316025-0.05g |
tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate |
1506639-47-9 | 0.05g |
$647.0 | 2023-09-05 | ||
Enamine | EN300-316025-0.5g |
tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate |
1506639-47-9 | 0.5g |
$739.0 | 2023-09-05 | ||
eNovation Chemicals LLC | Y1231542-1G |
tert-butyl 3-amino-2-methyl-pyrrolidine-1-carboxylate |
1506639-47-9 | 97% | 1g |
$555 | 2024-07-21 | |
eNovation Chemicals LLC | Y1231542-500MG |
tert-butyl 3-amino-2-methyl-pyrrolidine-1-carboxylate |
1506639-47-9 | 97% | 500mg |
$390 | 2024-07-21 | |
Enamine | EN300-316025-0.1g |
tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate |
1506639-47-9 | 0.1g |
$678.0 | 2023-09-05 | ||
eNovation Chemicals LLC | Y1231542-10G |
tert-butyl 3-amino-2-methyl-pyrrolidine-1-carboxylate |
1506639-47-9 | 97% | 10g |
$2795 | 2024-07-21 | |
Enamine | EN300-316025-5g |
tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate |
1506639-47-9 | 5g |
$2235.0 | 2023-09-05 | ||
1PlusChem | 1P01BW0S-100mg |
tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate |
1506639-47-9 | 95% | 100mg |
$143.00 | 2024-06-20 | |
eNovation Chemicals LLC | Y1231542-500mg |
tert-butyl 3-amino-2-methyl-pyrrolidine-1-carboxylate |
1506639-47-9 | 97% | 500mg |
$390 | 2025-02-20 | |
Aaron | AR01BW94-100mg |
tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate |
1506639-47-9 | 95% | 100mg |
$155.00 | 2023-12-16 |
tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylateに関する追加情報
Introduction to tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate (CAS No. 1506639-47-9)
tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate (CAS No. 1506639-47-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of pyrrolidine, a five-membered heterocyclic amine, and is characterized by its unique structural features, including the tert-butyl protecting group and the amino and methyl substituents. These features make it an attractive candidate for various synthetic transformations and biological studies.
The chemical structure of tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate consists of a pyrrolidine ring with an amino group at the 3-position and a methyl group at the 2-position. The tert-butyl carbamate group at the 1-position serves as a protecting group, which can be selectively removed under mild conditions to reveal the free amine. This property is particularly useful in multistep synthetic routes where the protection and deprotection of functional groups are crucial for the successful synthesis of complex molecules.
In recent years, tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate has gained attention in the development of novel therapeutic agents. Its structural flexibility and ability to form hydrogen bonds make it an excellent scaffold for designing small molecules with high binding affinity to specific protein targets. For instance, studies have shown that derivatives of this compound exhibit potent activity against various enzymes and receptors, making them potential leads for drug discovery.
One notable application of tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate is in the field of neuropharmacology. Research has demonstrated that certain derivatives of this compound can modulate the activity of neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in various neurological disorders. These findings suggest that tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate-based compounds could be developed into new treatments for conditions like depression, anxiety, and Parkinson's disease.
Beyond its potential therapeutic applications, tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate is also used as an intermediate in the synthesis of other bioactive molecules. Its reactivity and functional group diversity allow chemists to introduce a wide range of substituents through various chemical transformations. For example, coupling reactions with carboxylic acids or amides can yield new derivatives with tailored properties, such as improved solubility or enhanced biological activity.
The synthesis of tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl carbamate protecting group. One common approach is to start with a suitable amino acid or amine precursor and use reagents like di-Boc-imidoazodicarboxylic acid (DIAD) and triphenylphosphine (TPP) to facilitate the ring closure reaction. The resulting intermediate can then be further modified to introduce the desired substituents.
The physical properties of tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate, such as its melting point, solubility, and stability, are important considerations for both synthetic chemistry and pharmaceutical applications. These properties can be influenced by factors such as temperature, pH, and solvent choice. For example, the compound is generally stable under standard laboratory conditions but may require careful handling during certain synthetic steps to avoid degradation or side reactions.
In terms of safety and handling, while tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate is not classified as a hazardous material, it should still be handled with appropriate precautions to ensure laboratory safety. Standard practices such as wearing personal protective equipment (PPE) and working in a well-ventilated area are recommended when handling this compound.
The future prospects for research involving tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate are promising. Ongoing studies are exploring its potential in areas such as enzyme inhibition, receptor modulation, and drug delivery systems. Additionally, advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery of new derivatives with optimized properties.
In conclusion, tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate (CAS No. 1506639-47-9) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and chemical reactivity make it an attractive scaffold for developing novel therapeutic agents and bioactive molecules. As research in this area continues to advance, it is likely that new insights and applications will emerge, further highlighting the importance of this compound in modern drug discovery efforts.
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